Vibunazole
Overview
Description
BAY-N-7133, also known as vibunazole, is a synthetic azole derivative with potent antifungal properties. It is an orally absorbed compound that has shown a broad spectrum of activity against various fungal pathogens. BAY-N-7133 has been studied extensively for its potential use in treating human mycoses, demonstrating efficacy against a wide range of pathogenic yeasts and fungi .
Preparation Methods
The synthesis of BAY-N-7133 involves several key steps. The reaction of 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone with dimethyl sulfide, dimethyl sulfate, and sodium methoxide in acetonitrile yields 2-(4-chlorophenoxymethyl)-2-(tert-butyl)oxirane. This intermediate is then condensed with 1,2,4-triazole in refluxing ethanol to produce BAY-N-7133 . Industrial production methods typically involve high-pressure liquid chromatographic techniques to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
BAY-N-7133 undergoes various chemical reactions, including substitution and condensation reactions. Common reagents used in these reactions include dimethyl sulfide, dimethyl sulfate, sodium methoxide, and 1,2,4-triazole. The major products formed from these reactions are intermediates that lead to the final compound, BAY-N-7133 .
Scientific Research Applications
BAY-N-7133 has been extensively studied for its antifungal properties. It has shown effectiveness against a broad spectrum of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans . In vitro studies have demonstrated its ability to inhibit the growth of these pathogens at various concentrations, making it a promising candidate for treating fungal infections . Additionally, BAY-N-7133 has been compared with other antifungal agents, such as ketoconazole, and has shown equal or greater activity against most fungal pathogens .
Mechanism of Action
The mechanism of action of BAY-N-7133 involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. By disrupting the production of ergosterol, BAY-N-7133 compromises the integrity of the fungal cell membrane, leading to cell death . This mechanism is similar to other azole antifungal agents, which target the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
BAY-N-7133 is part of the azole class of antifungal agents, which includes compounds such as ketoconazole, fluconazole, and itraconazole. Compared to these compounds, BAY-N-7133 has shown a broader spectrum of activity and greater efficacy against certain fungal pathogens . Similar compounds include clotrimazole, isoconazole, bifonazole, fluconazole, and oxyconazole . BAY-N-7133’s unique chemical structure and potent antifungal properties make it a valuable addition to the arsenal of antifungal agents.
Properties
IUPAC Name |
1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQPZTCGZAFWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001251 | |
Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201001251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80456-55-9, 104358-25-0, 104358-26-1 | |
Record name | α-[(4-Chlorophenoxy)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80456-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vibunazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080456559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vibunazole, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vibunazole, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201001251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-tert-butyl-α-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIBUNAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF5YFQ552K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VIBUNAZOLE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR0G3W568C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VIBUNAZOLE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72S9RVE68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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